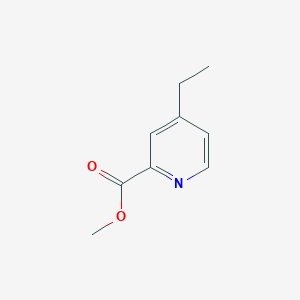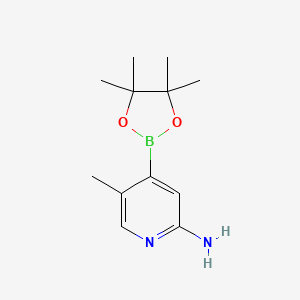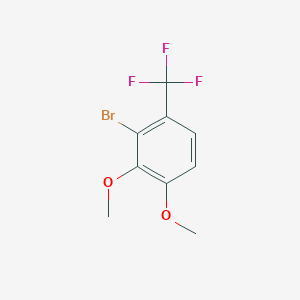
Gly-Pro-MCA.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-MCA.TosOH typically involves the coupling of Glycyl-L-Proline with 4-Methylcoumaryl-7-Amide, followed by tosylation. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The final product is purified using techniques like ion-exchange chromatography to ensure high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-MCA.TosOH primarily undergoes hydrolysis reactions catalyzed by dipeptidyl peptidase IV. The hydrolysis results in the cleavage of the peptide bond, releasing 4-Methylcoumaryl-7-Amide, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents used in these reactions include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylcoumaryl-7-Amide, which can be quantitatively measured using fluorescence spectroscopy. This product is used as an indicator of enzyme activity in various biochemical assays .
Scientific Research Applications
Gly-Pro-MCA.TosOH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Gly-Pro-MCA.TosOH involves its hydrolysis by dipeptidyl peptidase IV. The enzyme recognizes the Glycyl-L-Proline sequence and cleaves the peptide bond, releasing 4-Methylcoumaryl-7-Amide. This reaction is highly specific and can be inhibited by DPP4 inhibitors, which are used to study the enzyme’s role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-pNA TosOH: Another peptide substrate used for measuring DPP4 activity, but with a different chromogenic group (p-nitroanilide) instead of the fluorescent 4-Methylcoumaryl-7-Amide
Gly-Pro-AMC: Similar to Gly-Pro-MCA.TosOH but uses 7-Amino-4-methylcoumarin as the fluorescent group
Uniqueness
This compound is unique due to its high sensitivity and specificity in fluorescence-based assays. The use of 4-Methylcoumaryl-7-Amide as the fluorescent group provides a strong and stable signal, making it ideal for quantitative measurements in various research applications .
Properties
Molecular Formula |
C24H27N3O7S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |
InChI Key |
VZPZSIQQHGJSQS-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


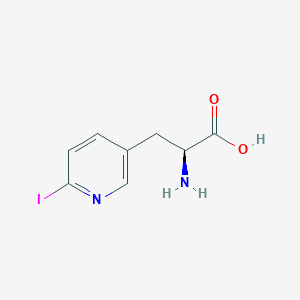
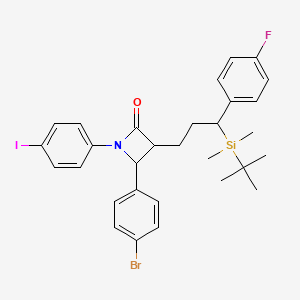
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
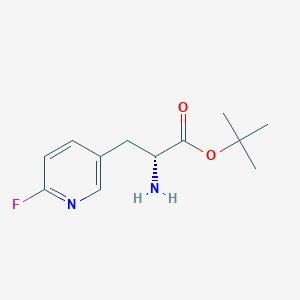

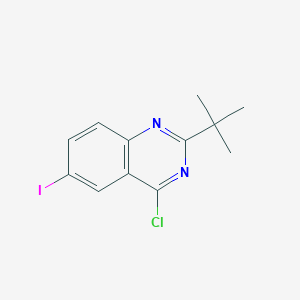
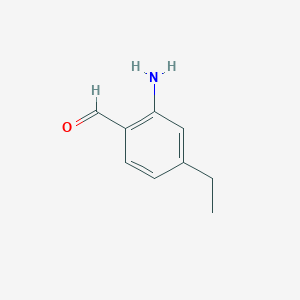
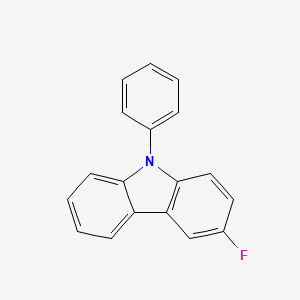
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)

